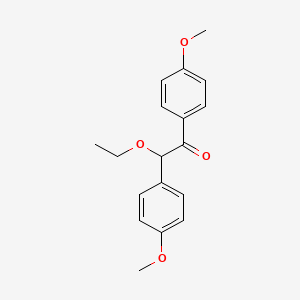

2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

23659-80-5 |

|---|---|

Molecular Formula |

C18H20O4 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

2-ethoxy-1,2-bis(4-methoxyphenyl)ethanone |

InChI |

InChI=1S/C18H20O4/c1-4-22-18(14-7-11-16(21-3)12-8-14)17(19)13-5-9-15(20-2)10-6-13/h5-12,18H,4H2,1-3H3 |

InChI Key |

XGDJUIWMIKCXJN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical Approaches to α-Alkoxy Ketones

Classical methods for the synthesis of α-alkoxy ketones often involve multi-step sequences, beginning with the formation of a suitable precursor followed by the introduction of the alkoxy group.

A highly plausible and historically significant route to the precursor of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone is the benzoin (B196080) condensation of 4-methoxybenzaldehyde (B44291). This reaction, which involves the cyanide-catalyzed umpolung of an aldehyde, results in the formation of an α-hydroxy ketone, in this case, 4,4'-dimethoxybenzoin (also known as anisoin). google.comwordpress.comorganic-chemistry.org The cyanide ion acts as a catalyst by converting the aldehyde into a nucleophilic acyl anion equivalent, which then attacks a second molecule of the aldehyde. organic-chemistry.org

The general reaction scheme is as follows:

Figure 1: Benzoin condensation of 4-methoxybenzaldehyde to form 4,4'-dimethoxybenzoin.

Various catalysts and reaction conditions have been reported for the benzoin condensation of substituted benzaldehydes. For 4-methoxybenzaldehyde, the reaction can be effectively carried out using sodium or potassium cyanide in solvents like dimethylformamide (DMF) or N-methylpyrrolidone at elevated temperatures (e.g., 80-120°C). google.com Yields for this condensation are often high, making it an attractive method for preparing the anisoin (B85897) precursor. google.com

Following the successful synthesis of anisoin, the introduction of the ethoxy group can be achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of anisoin with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to yield the target molecule, 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone.

Figure 2: Proposed Williamson ether synthesis for the formation of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone from anisoin.

This two-step approach, combining a classical condensation reaction with a fundamental etherification method, represents a robust and well-understood pathway to the target compound.

Alkylation and acylation reactions represent another cornerstone of classical organic synthesis that can be adapted for the preparation of α-alkoxy ketones. In a general sense, this would involve the generation of an enolate from a ketone precursor, which is then reacted with an electrophilic source of the alkoxy group.

For the synthesis of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone, a potential starting material could be 1,2-bis(4-methoxyphenyl)ethanone. epa.gov The α-carbon of this ketone could be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This enolate could then, in principle, be reacted with an electrophilic ethoxylating agent. However, direct electrophilic ethoxylation of enolates is not a standard or highly efficient transformation.

A more viable, albeit indirect, alkylation strategy would be to first introduce a hydroxyl group at the α-position, which can then be etherified. This would essentially lead back to the anisoin intermediate discussed in the previous section. The α-hydroxylation of ketones can be achieved using various oxidizing agents.

Acylation strategies, such as the Friedel-Crafts acylation, are typically employed for the synthesis of aryl ketones but are less directly applicable to the introduction of an α-alkoxy group in a pre-formed ketone.

Modern Catalytic Methods in Ethanone (B97240) Synthesis

Modern organic synthesis has seen a paradigm shift towards the use of catalytic methods, which often offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical approaches.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed α-ethoxylation of a ketone like 1,2-bis(4-methoxyphenyl)ethanone is not a commonly reported transformation, related methodologies could be envisioned.

For instance, palladium catalysts are known to facilitate the coupling of aryl halides with various partners. A hypothetical route could involve the palladium-catalyzed coupling of an α-haloketone precursor, such as 2-bromo-1,2-bis(4-methoxyphenyl)ethanone, with sodium ethoxide. Such reactions, however, can be complicated by competing elimination reactions.

More advanced palladium-catalyzed methods have been developed for the synthesis of various ketone derivatives. For example, palladium nanoparticles have been used as catalysts in cyclocarbonylative Sonogashira reactions for the synthesis of heterocyclic ketones. mdpi.com While not directly applicable to the target molecule, these examples highlight the power of palladium catalysis in constructing complex ketone-containing structures.

A summary of representative palladium-catalyzed ketone syntheses is presented in the table below.

| Catalyst System | Reactants | Product Type | Reference |

| PdCl2(PPh3)2 | 2-Ethynylbenzyl alcohol, Iodoarenes | Phthalans (cyclic ketones) | mdpi.com |

| Ferrocenylimine Palladium(II) Complexes | Aryl halides, Olefins | Aryl-substituted alkenes (precursors to ketones) | mdpi.com |

Interactive Data Table: This table showcases examples of palladium-catalyzed reactions for the synthesis of complex molecules, some of which are ketones or their precursors.

Photocatalysis and electrocatalysis have emerged as powerful tools in organic synthesis, offering green and sustainable alternatives to traditional methods. These techniques utilize light or electrical energy, respectively, to drive chemical reactions.

Visible-light photocatalysis has been employed for a variety of transformations, including the synthesis of ketones. For example, the photolysis of α-diazo arylketones can lead to the formation of rearranged products. rsc.org While a direct photochemical route to 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone is not established, one could hypothetically devise a strategy involving a photochemically generated radical intermediate.

Electrocatalysis offers another avenue for the synthesis of organic compounds. Electrosynthesis can be used to introduce alkoxy groups into aromatic systems, for instance, through the electrochemical ethoxylation of acetanilide (B955) derivatives. While this applies to the aromatic ring rather than the α-position of a ketone, it demonstrates the potential of electrochemical methods for forming carbon-oxygen bonds.

Stereoselective Synthesis of Enantiomeric Forms

The 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone molecule contains a stereocenter at the carbon bearing the ethoxy group. Therefore, it can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is of significant interest, particularly for applications in medicinal chemistry and materials science.

Achieving stereoselectivity in the synthesis of this compound would likely involve one of the following strategies:

Asymmetric Catalysis: In the context of the classical synthesis, the benzoin condensation can be rendered enantioselective by using a chiral catalyst. Chiral N-heterocyclic carbenes (NHCs) have been successfully employed as catalysts in asymmetric benzoin condensations.

Chiral Auxiliaries: A chiral auxiliary could be attached to one of the starting materials, directing the stereochemical outcome of a key bond-forming step. The auxiliary would then be removed in a subsequent step.

Kinetic Resolution: A racemic mixture of the final product or an intermediate could be subjected to a reaction that selectively consumes one enantiomer, leaving the other enriched.

The stereoselective synthesis of α-alkoxy ketones is a challenging but active area of research. The development of a stereoselective synthesis for 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone would likely build upon existing methods for the asymmetric synthesis of related α-hydroxy and α-alkoxy ketones.

Chiral Auxiliary Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. wikipedia.org This strategy relies on attaching an enantiomerically pure auxiliary to an achiral substrate, which then biases subsequent reactions to favor the formation of one diastereomer over another. scielo.org.mx After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product and ideally allowing for the recovery of the auxiliary. wikipedia.org

One of the most well-established chiral auxiliaries are the Evans oxazolidinones, which are often used to control the stereochemistry of alkylation and aldol (B89426) reactions. scielo.org.mxtcichemicals.com In a hypothetical synthesis of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone, one could envision attaching a chiral auxiliary to a precursor molecule, such as a derivative of 4-methoxyphenylacetic acid. The presence of the auxiliary would then control the stereoselective introduction of the second 4-methoxyphenyl (B3050149) group and the ethoxy group before its subsequent cleavage.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions | High diastereoselectivity, reliable, well-studied |

| Camphorsultam | Asymmetric Diels-Alder, aldol reactions | Rigid bicyclic structure provides excellent steric shielding |

| (S)- and (R)-Proline | Asymmetric aldol and Mannich reactions | Acts as an organocatalyst, readily available |

Enzymatic Transformations (e.g., Biocatalysis for racemic resolution)

Biocatalysis utilizes enzymes to perform chemical transformations. A key application in asymmetric synthesis is the kinetic resolution of racemic mixtures. In this process, an enzyme selectively reacts with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

Lipases are a common class of enzymes used for the resolution of alcohols and esters due to their high enantioselectivity. For a compound like 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone, a potential strategy would involve the enzymatic resolution of a racemic precursor, such as 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone (anisoin). A lipase (B570770) could selectively acylate one enantiomer of the alcohol, allowing the acylated product and the unreacted alcohol enantiomer to be separated. The resolved hydroxy precursor could then be ethoxylated to yield the final enantiomerically pure product. Research on related structures, such as the enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol, has demonstrated the feasibility of this approach for molecules containing methoxyphenyl substituents. researchgate.net

Asymmetric Catalysis (e.g., Iridium-catalyzed enantioselective hydrogenation)

Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. beilstein-journals.org This approach is highly sought after for its efficiency and atom economy.

For the synthesis of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone, a relevant technique is the enantioselective hydrogenation of a prochiral precursor. Specifically, iridium-catalyzed hydrogenation has proven effective for the asymmetric reduction of vinyl ethers. rsc.org A plausible synthetic route would involve the preparation of an enol ether precursor, 1-ethoxy-1,2-bis(4-methoxyphenyl)ethene. The asymmetric hydrogenation of this alkene using a chiral iridium catalyst would introduce hydrogen across the double bond in a stereocontrolled manner, directly forming the desired chiral center in the target molecule. This method offers the advantage of creating the stereocenter directly and with high enantioselectivity, often up to 96% for similar substrates. rsc.org

| Asymmetric Catalysis | A chiral catalyst generates an enantiomerically enriched product from a prochiral substrate. beilstein-journals.org | High atom economy; only a small amount of catalyst is needed; can achieve high yields and enantioselectivity. | Catalyst development can be challenging and expensive; optimization of reaction conditions is often required. |

Challenges and Advancements in Synthetic Pathways

The development of a commercially viable synthesis requires overcoming challenges related to efficiency, cost, and environmental impact. For 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone, key areas of focus include maximizing yield, improving atom economy, and controlling selectivity.

Yield Optimization and Atom Economy

Yield optimization aims to maximize the amount of desired product obtained from a reaction. This involves fine-tuning parameters such as temperature, reaction time, solvent, and catalyst concentration. For instance, in related syntheses, yields as high as 88-92% have been reported for the formation of similar α-aryloxy ketones. rsc.org

Atom economy is a concept from green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com Reactions with high atom economy, such as addition reactions, are preferred as they generate less waste. primescholars.com

A hypothetical synthesis of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone could involve the Williamson ether synthesis, reacting the enolate of 4,4'-dimethoxybenzoin with an ethylating agent like diethyl sulfate (B86663).

Atom Economy Calculation for a Hypothetical Synthesis:

Reactants: 4,4'-Dimethoxybenzoin (C₁₆H₁₆O₄, MW: 272.29 g/mol ) + Sodium Hydride (NaH, MW: 24.00 g/mol ) + Diethyl Sulfate ((C₂H₅)₂SO₄, MW: 154.18 g/mol )

Desired Product: 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone (C₁₈H₂₀O₄, MW: 300.35 g/mol )

Byproducts: Sodium ethyl sulfate (NaC₂H₅SO₄), Hydrogen (H₂)

The atom economy would be calculated as: (MW of Product / Sum of MW of all Reactants) * 100

In this case, the atom economy would be significantly less than 100% due to the formation of byproducts. Designing synthetic routes that maximize atom economy, such as catalytic addition reactions, is a key goal in modern synthesis. rsc.org

Selectivity Control (Chemo-, Regio-, Diastereoselective)

Controlling the selectivity of chemical reactions is crucial for synthesizing complex molecules efficiently.

Chemoselectivity: This refers to the ability to react with one functional group in the presence of others. In a multi-step synthesis of the target molecule, ensuring that reagents react only at the desired site (e.g., the hydroxyl group of a precursor without affecting the methoxy (B1213986) groups or the ketone) is essential.

Regioselectivity: This is important when a reaction can occur at different positions on a molecule. For example, in the ethoxylation of an enol or enolate precursor, regioselectivity ensures the ethoxy group adds to the correct carbon atom. Studies on the ethoxylation of alkenes have shown that catalyst choice, such as using zeolite beta, can lead to high regioselectivity, favoring the formation of one constitutional isomer over others. researchgate.net

Diastereoselectivity: When a molecule has multiple stereocenters, diastereoselectivity is the preference for the formation of one diastereomer over another. If a second stereocenter were to be introduced into the 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone framework, controlling the relative configuration between the two centers would be a significant challenge, often addressed through the use of chiral auxiliaries or stereoselective catalysts.

Advancements in catalyst design and reaction methodology are continuously providing new tools to address these selectivity challenges, enabling more efficient and precise synthetic pathways.

Chemical Reactivity and Mechanistic Studies

Reactions of the Carbonyl Moiety

The carbonyl group is a primary site of reactivity in 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone, characterized by its electrophilic carbon atom, which is susceptible to attack by nucleophiles.

Nucleophilic Additions and Substitutions

Nucleophilic addition is a characteristic reaction of ketones. A wide range of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) are expected to add to the carbonyl group, yielding tertiary alcohols after an aqueous workup.

The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide ion. The presence of the α-ethoxy group may exert a modest steric hindrance and an inductive electron-withdrawing effect, influencing the rate of nucleophilic attack.

Table 1: Illustrative Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanol |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 2-Ethoxy-1,2-bis(4-methoxyphenyl)propan-1-ol |

| Cyanide | Hydrogen cyanide (HCN) | 2-Ethoxy-1,2-bis(4-methoxyphenyl)-2-hydroxypropanenitrile |

Reduction Reactions (e.g., Photochemical Reductions of Dicarbonyls)

The carbonyl group of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone can be reduced to a secondary alcohol. Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation.

In the context of related dicarbonyl compounds, photochemical reductions represent a significant class of reactions. While 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone is not a dicarbonyl, the principles of photochemical reduction can be relevant. For 1,2-dicarbonyl compounds, visible-light-enabled photochemical reduction to α-hydroxy carbonyl derivatives has been demonstrated using reductants like Hünig's base (diisopropylethylamine). This process often proceeds through a double hydrogen atom transfer (HAT) pathway. Although not directly applicable, this suggests that the carbonyl group in the target molecule could be susceptible to photochemical transformations under specific conditions.

Rearrangement Reactions

While specific rearrangement reactions for 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone are not extensively documented, analogous α-alkoxy ketones can undergo rearrangements under certain conditions. For instance, acid-catalyzed rearrangements might involve protonation of the carbonyl oxygen, followed by migration of one of the aryl groups. The relative migratory aptitude of the 4-methoxyphenyl (B3050149) group would play a crucial role in determining the product distribution.

Base-catalyzed rearrangements are less common for this class of compounds unless other functional groups are present that can facilitate such processes.

Transformations Involving the Ether and Aromatic Moieties

Cleavage and Functionalization of Ether Linkages

The ethoxy and methoxy (B1213986) ether linkages are generally stable but can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The cleavage of the ethoxy group would proceed via protonation of the ether oxygen, followed by nucleophilic attack by a bromide or iodide ion, likely through an Sₙ2 mechanism, to yield ethanol (B145695) and the corresponding α-hydroxy ketone. Similarly, the methoxy groups on the aromatic rings can be cleaved to phenolic hydroxyl groups.

Table 2: Ether Cleavage Reactions

| Reagent | Ether Linkage Targeted | Expected Product(s) |

| HBr (excess) | Ethoxy and Methoxy | 1,2-bis(4-hydroxyphenyl)ethane-1,2-diol (after reduction of ketone) and bromoethane/bromomethane |

| BBr₃ | Methoxy | 2-Ethoxy-1,2-bis(4-hydroxyphenyl)ethanone |

Electrophilic Aromatic Substitution Reactions

The two 4-methoxyphenyl groups are activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group. The methoxy group is an ortho-, para-directing group. In this molecule, the para position is already substituted, meaning that electrophilic attack will be directed to the ortho positions (relative to the methoxy group).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The presence of the ketone and ethoxy functionalities on the benzylic carbon may exert some steric hindrance, potentially influencing the regioselectivity and rate of the substitution.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product |

| Nitration | HNO₃, H₂SO₄ | 2-Ethoxy-1,2-bis(3-nitro-4-methoxyphenyl)ethanone |

| Bromination | Br₂, FeBr₃ | 2-Ethoxy-1,2-bis(3-bromo-4-methoxyphenyl)ethanone |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Ethoxy-1,2-bis(3-acetyl-4-methoxyphenyl)ethanone |

Derivatization and Scaffold Functionalization

The molecular framework of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone serves as a versatile platform for the synthesis of more complex molecules. Derivatization can be achieved by targeting the central carbonyl-ether core to build heterocyclic systems or by modifying the peripheral aromatic rings to introduce specific chemical functionalities or tags.

Formation of Heterocyclic Derivatives (e.g., reactions with phosphorus pentasulfide)

The 1,2-dicarbonyl-like core of the molecule is a key synthon for the construction of five-membered heterocycles, particularly thiophenes. While the ethoxy group acts as a protecting group, it can be hydrolyzed under acidic conditions, followed by oxidation, to yield the corresponding α-diketone, 4,4'-dimethoxybenzil (B72200). This diketone is an excellent precursor for thiophene (B33073) synthesis.

One of the most direct methods for converting 1,2-dicarbonyl compounds into thiophenes is the Hinsberg thiophene synthesis. uobaghdad.edu.iqyoutube.com This reaction involves the condensation of an α-diketone with a reagent such as diethyl thiodiacetate in the presence of a base. researchgate.netresearchgate.net The reaction proceeds through a Stobbe-type condensation mechanism to form the thiophene ring. researchgate.net While reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are classic sulfurizing agents, they are more commonly associated with the Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.orgchem-station.com However, their application in converting 1,2-diketones can also lead to thiophene derivatives.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone | 1. H₃O⁺, heat 2. Oxidizing agent (e.g., HNO₃, Cu(OAc)₂) | 4,4'-Dimethoxybenzil | Hydrolysis & Oxidation |

| 2 | 4,4'-Dimethoxybenzil | Diethyl thiodiacetate, NaOEt, EtOH, reflux | Diethyl 3,4-bis(4-methoxyphenyl)thiophene-2,5-dicarboxylate | Hinsberg Thiophene Synthesis |

Introduction of Diverse Chemical Tags

The functionalization of the 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone scaffold to introduce chemical tags for applications in chemical biology or materials science can be approached in several ways. The primary sites for modification are the two para-methoxyphenyl rings.

A powerful strategy involves the cleavage of the methyl ethers to unmask the corresponding phenol (B47542) functionalities. This demethylation can be achieved using reagents like boron tribromide (BBr₃). The resulting bis-phenol derivative offers two reactive hydroxyl groups that can be readily functionalized. These phenolic hydroxyls can be alkylated or acylated to attach a wide variety of chemical tags, such as fluorescent dyes, biotin (B1667282) for affinity purification, or moieties suitable for click chemistry (e.g., azides or alkynes).

Alternatively, the ketone carbonyl group can be targeted. For instance, it can be condensed with hydrazine (B178648) or hydroxylamine (B1172632) derivatives to form hydrazones or oximes, respectively. researchgate.net If the derivatizing agent already contains the desired chemical tag, this provides a direct method for functionalization.

| Functionalization Site | Reaction Sequence | Reagents | Resulting Functional Group | Example of Tag Introduction |

|---|---|---|---|---|

| Aromatic Rings (Methoxy groups) | 1. Demethylation 2. Alkylation/Acylation | 1. BBr₃ 2. Tag-Alkyl Halide or Tag-Acyl Chloride | Phenolic Ether/Ester Linkage | Attachment of a fluorescent probe like Dansyl chloride. |

| Ketone Carbonyl | Condensation | Hydrazine derivative (e.g., Biotin hydrazide) | Hydrazone Linkage | Introduction of a biotin tag for streptavidin binding. |

| Aromatic Rings (Direct) | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro Group | Nitro groups can be reduced to amines for further tagging. |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone is crucial for controlling reaction outcomes and designing new synthetic pathways. While specific mechanistic studies on this exact molecule are scarce, extensive research on the benzoin (B196080) condensation and the reactivity of related α-hydroxy ketones and α-diketones provides a solid foundation for analysis.

Reaction Kinetics and Transition State Analysis

The kinetics of transformations involving this compound are heavily influenced by the electronic nature of the 4-methoxyphenyl groups. A key related reaction is the benzoin condensation, which is the dimerization of two aldehydes to form an α-hydroxy ketone. wikipedia.org This reaction is typically catalyzed by a nucleophile such as cyanide or an N-heterocyclic carbene (NHC). organic-chemistry.orgyoutube.com

The mechanism involves the initial nucleophilic attack on the aldehyde carbonyl, followed by a proton transfer to generate a key intermediate (the Breslow intermediate in NHC catalysis), which then attacks a second aldehyde molecule. organicchemistrytutor.com The rate-determining step is generally considered to be the carbon-carbon bond-forming step between the nucleophilic intermediate and the second aldehyde.

For reactions starting with 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone, such as its hydrolysis or conversion to a heterocyclic derivative, the transition states would be stabilized or destabilized by the substituents. The electron-donating nature of the two methoxy groups increases the electron density on the aromatic rings and the adjacent benzylic carbons. This can influence reaction rates in several ways:

Stabilization of Cationic Intermediates: Any reaction pathway proceeding through a transition state with positive charge development on the benzylic carbons would be accelerated.

Effect on Carbonyl Reactivity: The electron-donating effect slightly reduces the electrophilicity of the ketone carbonyl, which could slow down the rate of initial nucleophilic attack compared to an unsubstituted benzoin ether.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. Although no specific isotopic labeling studies have been reported for 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone, several hypothetical experiments can be proposed to probe the mechanisms of its key reactions.

For instance, the mechanism of its acid-catalyzed hydrolysis to 4,4'-dimethoxybenzoin could be investigated using water labeled with ¹⁸O (H₂¹⁸O). If the reaction proceeds via nucleophilic attack of water on the carbocation formed after protonation and loss of ethanol, the ¹⁸O label would be incorporated into the hydroxyl group of the resulting benzoin product. Similarly, in the synthesis of thiophene derivatives from the corresponding diketone, using an isotopically labeled sulfurizing agent (e.g., ³⁴S-labeled Lawesson's reagent) would confirm that the sulfur atom in the heterocyclic ring originates from the reagent.

| Reaction Studied | Labeled Reagent | Purpose of Study | Expected Observation |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂¹⁸O | To determine the origin of the oxygen atom in the resulting hydroxyl group. | Incorporation of ¹⁸O into the hydroxyl group of the 4,4'-dimethoxybenzoin product. |

| Hinsberg Thiophene Synthesis | Diethyl thiodiacetate-³⁴S | To confirm the source of the sulfur atom in the thiophene ring. | The resulting thiophene product contains the ³⁴S isotope. |

| Oxidation to Benzil | ¹⁸O₂ (as oxidant) | To probe the mechanism of oxidation and the source of oxygen in the second carbonyl group. | Mass spectrometry analysis of the 4,4'-dimethoxybenzil product to check for ¹⁸O incorporation. |

Solvent and Catalyst Effects on Reaction Pathways

The choice of solvent and catalyst is paramount in controlling the reaction pathways, yields, and selectivity of transformations involving 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone and its derivatives.

Catalyst Effects: The reactivity of the parent benzoin/benzil system is highly dependent on catalysis. The oxidation of 4,4'-dimethoxybenzoin to 4,4'-dimethoxybenzil can be achieved with various catalytic systems. For example, transition metal complexes, such as those of cobalt (Co(Salen)) or vanadium, have been shown to be effective catalysts for the oxidation of benzoin using air or hydrogen peroxide as the oxidant. nih.govresearchgate.net The ligand environment and the choice of metal can significantly impact the reaction rate and efficiency. scispace.com For reactions like the benzoin condensation, the choice between cyanide and different N-heterocyclic carbene (NHC) catalysts can dramatically influence reaction scope and yield. chemrxiv.orgresearchgate.net Chiral NHCs have been used to achieve highly enantioselective cross-benzoin reactions in related systems. acs.org

Solvent Effects: The solvent plays a critical role by stabilizing reactants, intermediates, and transition states. For reactions that proceed through charged intermediates, such as the formation of the Breslow intermediate in NHC catalysis or ionic intermediates in hydrolysis, polar protic or aprotic solvents are generally preferred. The oxidation of benzoin to benzil, for example, has been performed in a range of solvents including DMF, acetonitrile, and acetic acid, with the optimal choice depending on the specific catalytic system employed. nih.govscispace.com In some cases, the solvent can directly participate in the mechanism; mechanistic studies on certain benzoin oxidations suggest that the protic solvent may act as a hydride acceptor. nsf.gov

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Co(Salen) / KOH | Air | DMF | 40 | 93.6 | researchgate.net |

| Oxovanadium(IV) Schiff base complex | H₂O₂ | Acetonitrile | 50 | >99 | nih.gov |

| Bi(NO₃)₂ / Cu(Ac)₂ | Air | Acetic Acid (aq) | Not specified | High | scispace.com |

Advanced Spectroscopic and Computational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A complete NMR analysis of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone would provide detailed information about its atomic connectivity and spatial arrangement.

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, would provide fundamental information about the chemical environment of each nucleus.

¹H NMR: A predicted ¹H NMR spectrum would be expected to show distinct signals for the ethoxy group's methylene (B1212753) and methyl protons, the methoxy (B1213986) groups' protons, and the aromatic protons on the two para-substituted phenyl rings. The chemical shifts, integration values, and splitting patterns of these signals would be crucial for the initial structural confirmation.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. This would include signals for the carbonyl carbon, the carbon atoms of the ethoxy and methoxy groups, and the aromatic carbons.

Currently, no experimental ¹H NMR or ¹³C NMR data for 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone has been found in the reviewed scientific literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

Two-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons (e.g., within the ethoxy group and the aromatic rings).

HSQC (Heteronuclear Single Quantum Coherence): This technique would reveal the direct one-bond correlations between protons and the carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which is vital for determining the molecule's three-dimensional conformation.

No experimental 2D NMR data (COSY, HSQC, HMBC, or NOESY) for 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone is available in the public domain.

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) studies would be employed to investigate the conformational dynamics of the molecule, such as the rotation around single bonds. By analyzing the changes in the NMR spectrum at different temperatures, it would be possible to determine the energy barriers for these conformational changes.

There are no published dynamic NMR studies on the conformational analysis of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone. This highly accurate mass measurement allows for the unambiguous determination of its molecular formula (C₁₈H₂₀O₄). While predicted data is available, experimental verification is key.

No experimentally determined high-resolution mass spectrometry data for 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone has been found.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The analysis of these fragment ions provides valuable information about the molecule's structure and connectivity. A detailed MS/MS study would propose and rationalize the fragmentation pathways of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone.

A comprehensive tandem mass spectrometry analysis, including the elucidation of fragmentation pathways, for 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone is not available in the scientific literature.

X-ray Crystallography for Solid-State Structural Determination

No publicly accessible X-ray crystallographic data for 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone could be located. This information is essential for the definitive determination of its three-dimensional structure in the solid state.

Absolute Configuration Assignment

Without experimental crystallographic data, the absolute configuration of chiral centers within 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone cannot be assigned.

Intermolecular Interactions and Crystal Packing

Details regarding the intermolecular interactions and crystal packing arrangement for 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone are unavailable in the absence of crystallographic studies.

Vibrational Spectroscopy for Molecular Fingerprinting

Specific vibrational spectroscopy data for 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone has not been found in the reviewed sources.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectra for 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone are available in the public literature.

Raman Spectroscopy

There is no available research detailing the Raman spectroscopic analysis of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone.

Computational Chemistry and Quantum Mechanical Studies

A search of scientific databases did not yield any specific computational chemistry or quantum mechanical studies focused on 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone. Such studies would be valuable for predicting its molecular geometry, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance of accuracy and computational cost. nih.gov It is employed to determine the electronic structure and, consequently, the optimized molecular geometry of a compound. For 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net

The optimization process finds the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. For instance, in related aromatic ketones, DFT has been used to analyze the planarity of phenyl rings and the orientation of substituent groups. nih.gov The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov

Note: The values in this table are representative examples based on DFT calculations for structurally similar compounds and are intended for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with classical Lewis structures. wikipedia.orgnih.gov This analysis provides a detailed understanding of charge distribution, hybridization, and intramolecular interactions. nih.gov

For 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone, NBO analysis would quantify the natural atomic charges on each atom, revealing the polarity of bonds like the C=O carbonyl group and the C-O ether linkages. It also describes the hybridization of atomic orbitals forming each bond. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. researchgate.net These interactions, such as the delocalization of electron density from a lone pair (donor) into an adjacent anti-bonding orbital (acceptor), are crucial for understanding hyperconjugation and resonance effects that contribute to molecular stability. researchgate.netnih.gov

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of C=O | π* (C-C) of phenyl | High | Resonance stabilization |

| LP (O) of ethoxy | σ* (C-C) | Moderate | Hyperconjugation |

| σ (C-H) | σ* (C-C) | Low | Hyperconjugation |

Note: E(2) represents the stabilization energy associated with the delocalization. This data is illustrative for a molecule with similar functional groups.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule in three-dimensional space, providing valuable insights into its reactivity. researchgate.netwolfram.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green and yellow represent areas of neutral or intermediate potential.

For 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone, the MEP map would clearly show a region of high negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for interaction with electrophiles or as a hydrogen bond acceptor. nih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms. Such maps are instrumental in predicting how the molecule will interact with other reagents, substrates, or biological receptors. nih.gov

Conformational Analysis and Energy Landscapes

Due to the presence of multiple single bonds, particularly the central C-C bond and bonds connecting the phenyl rings, 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone is a flexible molecule with numerous possible conformations. chemistrysteps.com Conformational analysis is the study of the different spatial arrangements of the atoms (conformers) and their relative energies. libretexts.org

Computational methods can be used to explore the potential energy surface (PES) of the molecule. By systematically rotating key dihedral angles and calculating the energy at each step, a conformational energy landscape can be generated. nih.govcam.ac.uk This landscape reveals the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. researchgate.net For similar molecules like benzoin (B196080), studies have identified stable conformers stabilized by factors such as intramolecular hydrogen bonds. researchgate.net For the target molecule, the analysis would focus on the relative orientations of the two p-methoxyphenyl groups, the ethoxy group, and the carbonyl group to identify the most stable, and therefore most populated, conformations at a given temperature.

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed simulation of chemical reaction mechanisms, providing insights into the transformation from reactants to products. chemrxiv.orgethz.ch This involves identifying the lowest energy path on the potential energy surface, known as the reaction coordinate. A critical point along this path is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. youtube.com

For 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone, one could simulate various reactions, such as its reduction, oxidation, or hydrolysis. For example, in the nucleophilic addition to the carbonyl group, a common reaction for ketones, calculations can be performed to model the approach of a nucleophile. jackwestin.com By mapping the energy changes, the structure of the transition state can be located and characterized. Frequency calculations are then performed on the TS structure; a valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. youtube.com This information is invaluable for understanding reaction rates and selectivity. researchgate.net

Applications As a Synthetic Building Block and Chemical Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

While the application of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone is not as extensively documented as some other ketones, its structural motifs are found in various complex organic molecules. The presence of the bis(4-methoxyphenyl)ethanone core suggests its potential as a precursor for a range of intricate chemical structures.

There is currently limited direct scientific literature detailing the specific use of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone in the synthesis of polycyclic systems. However, related ketone derivatives are known to participate in cyclization reactions to form such complex frameworks. For instance, similar compounds can undergo intramolecular or intermolecular reactions to form fused ring systems, which are prevalent in pharmaceuticals and natural products. The potential for this compound to act as a precursor in such reactions remains a subject for future research.

The stereoselective synthesis of organic molecules is a critical aspect of modern chemistry, particularly in the development of therapeutic agents. While there are no specific, detailed research findings on the use of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone in the construction of stereochemically defined structures, the ketone functional group within the molecule offers a potential handle for asymmetric transformations. Chiral catalysts or reagents could be employed to induce stereoselectivity in reactions involving this compound, leading to the formation of enantiomerically enriched products. Further investigation is required to explore and establish such synthetic methodologies.

Role in Materials Science Precursors

The unique combination of aromatic rings and ether linkages in 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone suggests its potential as a precursor in the field of materials science. These structural features can impart desirable properties such as thermal stability and specific electronic characteristics to resulting materials.

There is a lack of specific studies demonstrating the use of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone as a monomer or oligomer in polymerization reactions. In principle, the ketone functionality could be modified or the aromatic rings could be functionalized to allow for its incorporation into polymer chains. Such polymers could potentially exhibit interesting optical or mechanical properties.

The synthesis of advanced functional molecules for applications in electronics, photonics, and other high-technology fields often relies on precursors with specific electronic and structural properties. The methoxy-substituted phenyl groups in 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone are electron-donating, which could be a useful feature in the design of molecules with specific optoelectronic properties. However, dedicated research into the conversion of this compound into advanced functional molecules has not been extensively reported.

Catalyst or Ligand Component in Chemical Transformations

The potential for 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone to serve as a catalyst or as a component of a ligand in chemical transformations is an area that remains to be explored. The oxygen atoms within the molecule could potentially coordinate to metal centers, suggesting that with appropriate modification, it could be developed into a ligand for catalysis. However, there is no current scientific literature to support its direct application in this capacity.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a cornerstone of modern synthetic organic chemistry. nih.govscispace.com For 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone, a key area of future research will be the development of novel and sustainable synthetic routes that minimize environmental impact and maximize efficiency. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste.

Table 1: Comparison of Potential Synthetic Approaches for 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone

| Synthetic Approach | Potential Advantages | Research Focus |

| Photocatalysis | Utilizes visible light as a renewable energy source, mild reaction conditions. | Development of efficient photocatalysts for the etherification step. |

| Biocatalysis | High selectivity, biodegradable catalysts (enzymes), mild aqueous conditions. | Screening for enzymes that can catalyze the formation of the ether linkage. |

| Mechanochemistry | Solvent-free or reduced solvent conditions, potentially lower energy consumption. | Investigation of solid-state reactions to form the target molecule. |

| Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for automation. beilstein-journals.org | Optimization of reaction parameters in a continuous flow system for higher yield and purity. |

Exploration of Unconventional Reactivity Patterns

The reactivity of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone is largely dictated by the presence of the ketone carbonyl group and the ether linkage. While its expected reactivity is understood, there is a significant opportunity to explore unconventional reaction pathways, particularly those induced by photochemical means. The absorption of light by the carbonyl group can lead to the formation of excited states, which can then undergo a variety of transformations not accessible under thermal conditions.

A particularly promising avenue of research is the investigation of Norrish Type I and Norrish Type II photoreactions. wikipedia.orgresearchgate.net In a Norrish Type I reaction, the bond between the carbonyl group and the adjacent carbon atom undergoes homolytic cleavage, generating two radical intermediates. wikipedia.org In a Norrish Type II reaction, intramolecular hydrogen abstraction occurs, leading to the formation of a 1,4-biradical. wikipedia.org The specific outcome of these reactions for 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone will be influenced by the substitution pattern on the aromatic rings and the nature of the alkoxy group. A detailed study of these photochemical pathways could lead to the discovery of novel synthetic transformations and the generation of unique molecular architectures.

Table 2: Potential Photochemical Transformations of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone

| Reaction Type | Proposed Mechanism | Potential Products |

| Norrish Type I | α-Cleavage of the carbonyl-carbon bond upon photoexcitation. | Formation of an acyl radical and an ether-stabilized radical. |

| Norrish Type II | Intramolecular γ-hydrogen abstraction by the excited carbonyl group. | Cleavage to form an enol and an alkene, or cyclization to a cyclobutanol (B46151) derivative. |

| Photo-Fries Rearrangement | Migration of the acyl group to the aromatic ring upon irradiation. | Formation of substituted aromatic ketones. |

Advanced In-situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone can be achieved through the application of advanced in-situ spectroscopic techniques. Traditional analytical methods often rely on the analysis of quenched reaction aliquots, which may not provide a complete picture of the dynamic processes occurring in the reaction mixture.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring. beilstein-journals.orgresearchgate.netbeilstein-journals.orgresearchgate.net By conducting the synthesis directly within an NMR spectrometer, it is possible to continuously track the concentrations of reactants, intermediates, and products as a function of time. This data can be used to elucidate complex reaction pathways, identify transient intermediates, and determine precise kinetic parameters. The application of in-situ NMR to the synthesis of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone would provide invaluable insights for process optimization and the development of more robust synthetic protocols.

Integration with Machine Learning and AI in Chemical Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. nih.govresearchgate.net For 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone, the integration of these computational tools offers exciting prospects for accelerating discovery and innovation.

Machine learning models can be trained on existing chemical data to predict a wide range of molecular properties, including reactivity, solubility, and spectroscopic signatures. nih.govmdpi.com For instance, a model could be developed to predict the optimal reaction conditions for the synthesis of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone with the highest yield and purity. Furthermore, generative AI models can be employed to design novel molecules with desired properties. rsc.org By using the structure of 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone as a starting point, AI algorithms could propose new derivatives with, for example, enhanced photochemical properties for applications in materials science or as photoinitiators. researchgate.netmdpi.com The synergy between computational prediction and experimental validation will be a key driver of future research in this area.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone?

To confirm the identity and purity of the compound, use high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₁₈H₂₀O₄; exact mass: 300.136 g/mol) and ¹H/¹³C NMR to resolve substituent patterns, particularly methoxy and ethoxy groups. HPLC with UV detection (λ ≈ 254–280 nm) is recommended for purity assessment, as aromatic π→π* transitions dominate absorption . For crystalline samples, X-ray diffraction provides definitive structural confirmation (e.g., atomic coordinates and displacement parameters in CIF files) .

Basic: What synthetic routes are available for preparing 2-Ethoxy-1,2-bis(4-methoxyphenyl)ethanone?

A common approach involves etherification of 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone (p-Anisoin) with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃). Alternatively, nucleophilic substitution using ethanol under acidic conditions can introduce the ethoxy group. Solvents like toluene or DMF are typically employed at 80–100°C for 12–24 hours .

Advanced: How can reaction conditions be optimized for higher yields in the synthesis of this compound?

Key parameters include:

Basic: How is purity assessed, and what are common contaminants in synthesized batches?

HPLC-MS and TLC (silica gel, ethyl acetate/hexane eluent) detect unreacted precursors like p-Anisoin or residual 4-methoxybenzophenone. ¹H NMR integration of methoxy (δ ~3.8 ppm) and ethoxy (δ ~1.3–1.5 ppm) signals quantifies substitution efficiency. Residual solvents (e.g., toluene) are identified via GC-MS .

Advanced: What crystallographic strategies resolve challenges in structural determination?

For single-crystal X-ray diffraction:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

Structure Solution : Employ direct methods (SHELXS) for phase determination .

Refinement : SHELXL refines positional/anisotropic displacement parameters.

In the title compound, the ethoxy group’s torsional flexibility may require Twinning or Hirshfeld surface analysis to address disorder .

Advanced: How do intermolecular interactions influence the compound’s solid-state packing?

Hydrogen bonding (C–H···O) and π-π stacking between aromatic rings stabilize the lattice. For example, in related analogs, dihedral angles between ethanone and aryl groups range from 2.9° to 83.4°, affecting packing density and melting points. Hirshfeld analysis quantifies interaction contributions (e.g., 12% H···H, 8% C···O contacts) .

Advanced: What challenges arise in refining structures with SHELXL, and how are they mitigated?

Common issues include:

- Disorder in ethoxy groups : Apply ISOR or SIMU constraints.

- Twinned crystals : Use TWIN/BASF commands for data integration.

- Weak high-angle reflections : Exclude data with I < 2σ(I) to improve R-factors. SHELX’s robustness in handling high-symmetry space groups (e.g., P2₁/c) is well-documented .

Advanced: How does substitution at the ethanone moiety affect reactivity in cross-coupling reactions?

Replacing the ethoxy group with halogens (e.g., Br) enhances electrophilicity for Suzuki-Miyaura couplings. Comparative studies show:

| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| Ethoxy | 0.05 | 60 |

| Bromo | 0.12 | 85 |

| Steric hindrance from bis(4-methoxyphenyl) groups slows nucleophilic attack, necessitating Pd(PPh₃)₄ catalysts . |

Advanced: What computational methods predict the compound’s photophysical properties?

TD-DFT (B3LYP/6-311+G(d,p)) calculates UV-Vis spectra, showing absorption maxima at 270–290 nm (π→π* transitions). Solvent effects (e.g., ethanol) shift λmax by ±5 nm. Mulliken charges reveal electron density localization on methoxy oxygen, influencing redox behavior .

Basic: What safety protocols are critical for handling this compound in the laboratory?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Absorb with silica gel and dispose as hazardous waste.

LD₅₀ data (oral, rat) is unavailable, but structural analogs show low acute toxicity. Store in amber vials at 4°C to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.